SF 1126 Acetate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SF 1126 Acetate Salt is a novel compound that functions as a phosphoinositide 3-kinase inhibitor. It is a soluble conjugate of LY294002, designed to localize to the tumor vasculature in vivo. This compound is currently under investigation for its potential therapeutic applications in various forms of cancer, particularly due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often implicated in tumor growth and survival .

Métodos De Preparación

The synthesis of SF 1126 Acetate Salt involves the conjugation of LY294002 with a peptide-based targeting group to enhance its solubility and specificity. The synthetic route typically includes the following steps:

Synthesis of LY294002: This involves the reaction of 2-morpholino-8-phenyl-4H-1-benzopyran-4-one with appropriate reagents under controlled conditions.

Conjugation with Peptide: LY294002 is then conjugated with a peptide that targets integrins within the tumor vasculature. This step is crucial for enhancing the solubility and specificity of the compound.

Acetate Salt Formation: The final step involves the formation of the acetate salt to improve the stability and bioavailability of the compound.

Análisis De Reacciones Químicas

SF 1126 Acetate Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

SF 1126 Acetate Salt has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various biochemical processes.

Biology: The compound is used to investigate the molecular mechanisms underlying cell growth, proliferation, and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including multiple myeloma and non-Hodgkin’s lymphoma.

Mecanismo De Acción

SF 1126 Acetate Salt exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin. By inhibiting these targets, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the induction of apoptosis and inhibition of cell proliferation .

Comparación Con Compuestos Similares

SF 1126 Acetate Salt is unique compared to other phosphoinositide 3-kinase inhibitors due to its enhanced solubility and specificity. Similar compounds include:

LY294002: The parent compound of this compound, which also inhibits phosphoinositide 3-kinase but has poor solubility and off-target effects.

Wortmannin: Another phosphoinositide 3-kinase inhibitor with similar inhibitory effects but limited clinical use due to its toxicity and instability.

This compound stands out due to its ability to target the tumor vasculature specifically, enhancing its therapeutic potential and reducing off-target effects.

Propiedades

Número CAS |

1186304-53-9 |

|---|---|

Fórmula molecular |

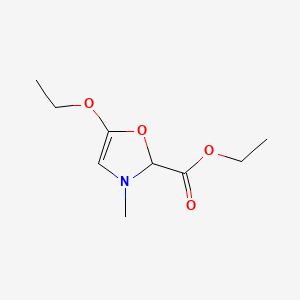

C41H52N8O16 |

Peso molecular |

912.907 |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1 |

Clave InChI |

FTIPIWNSNKUCHR-JAQKLANPSA-N |

SMILES |

CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-] |

Sinónimos |

N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)